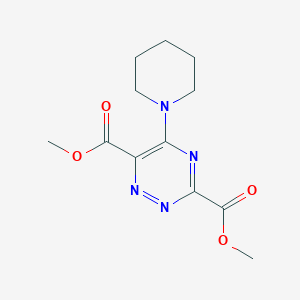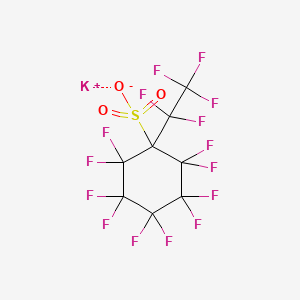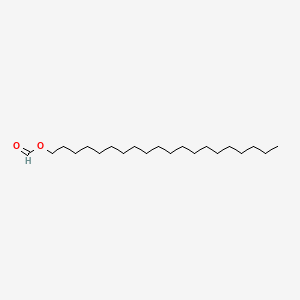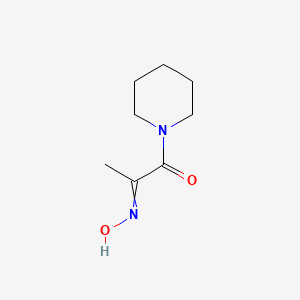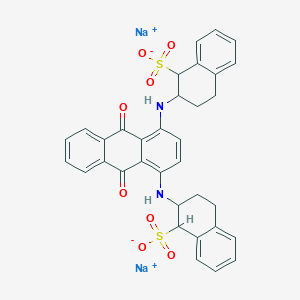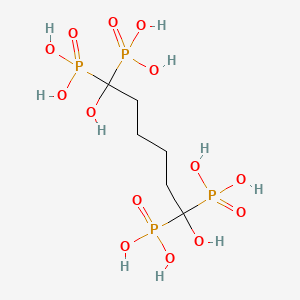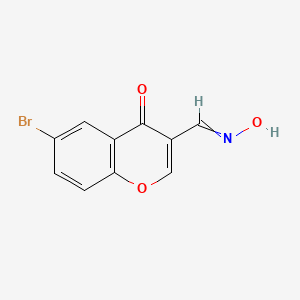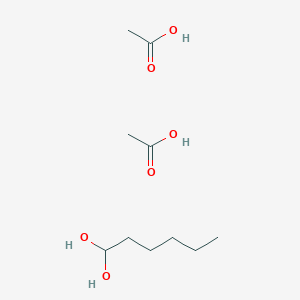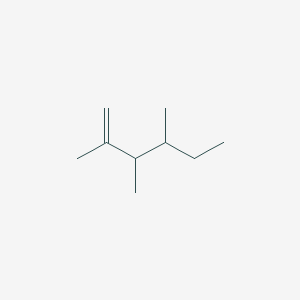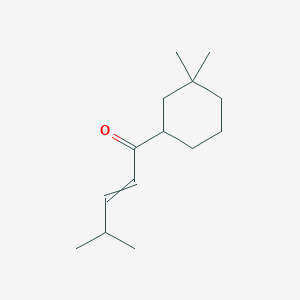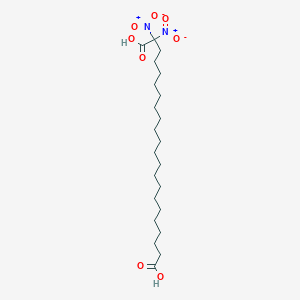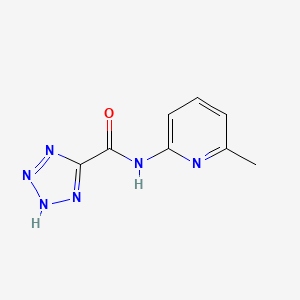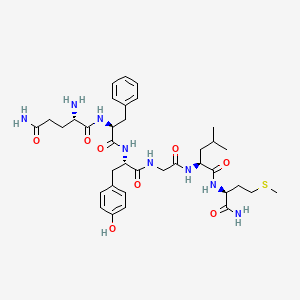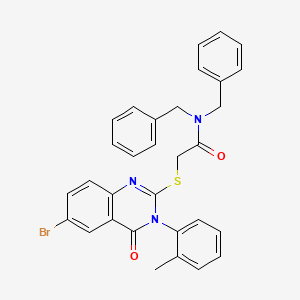
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is an organic compound characterized by the presence of a dioxane ring substituted with a methyl group and a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-1,4-dioxane with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zinc oxide nanoparticles can be employed to enhance the reaction efficiency and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding dioxane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced dioxane compounds.
Substitution: The propargyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Propargyl bromide with potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Oxidized dioxane derivatives.
Reduction: Reduced dioxane compounds.
Substitution: Substituted dioxane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1,4-dioxane: Lacks the propargyl group, resulting in different chemical reactivity and applications.
2-Prop-2-yn-1-yl-1,4-dioxane: Similar structure but without the methyl group, affecting its physical and chemical properties.
Uniqueness
2-Methyl-2-(prop-2-yn-1-yl)-1,4-dioxane is unique due to the presence of both a methyl group and a propargyl group on the dioxane ring.
Propiedades
Número CAS |
65894-14-6 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
2-methyl-2-prop-2-ynyl-1,4-dioxane |
InChI |
InChI=1S/C8H12O2/c1-3-4-8(2)7-9-5-6-10-8/h1H,4-7H2,2H3 |
Clave InChI |
UHZNOIYFQXPWMD-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCCO1)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


